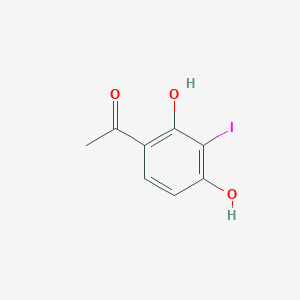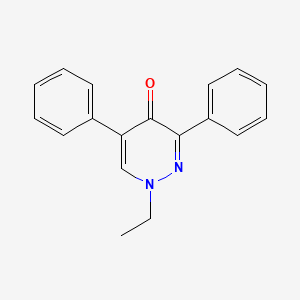
1-ethyl-3,5-diphenylpyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-ethyl-3,5-diphenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a pyridazinone ring substituted with ethyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,5-diphenylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-ethyl-3,5-diphenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazinone derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: It can be used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1-ethyl-3,5-diphenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
- 4(1H)-Pyridazinone, 1-methyl-3,5-diphenyl-
- 4(1H)-Pyridazinone, 1-ethyl-3,5-dimethyl-
- 1-ethyl-3,5-diphenylpyridazin-4(1H)-one2-thione
Uniqueness
1-ethyl-3,5-diphenylpyridazin-4(1H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and diphenyl groups enhances its stability and potential bioactivity compared to other similar compounds.
特性
CAS番号 |
59591-32-1 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
1-ethyl-3,5-diphenylpyridazin-4-one |
InChI |
InChI=1S/C18H16N2O/c1-2-20-13-16(14-9-5-3-6-10-14)18(21)17(19-20)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChIキー |
BEACBVMRWXPJLT-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
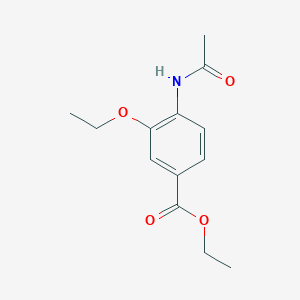
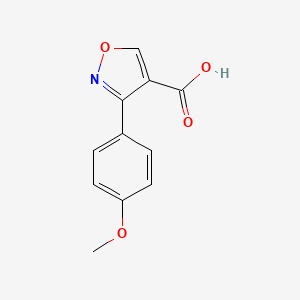
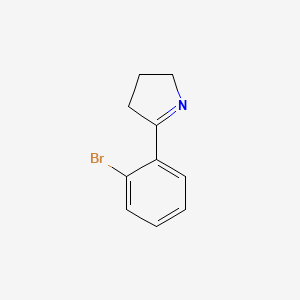


![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)


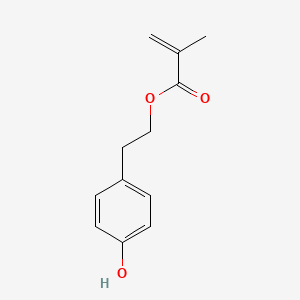

![2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol](/img/structure/B8709636.png)
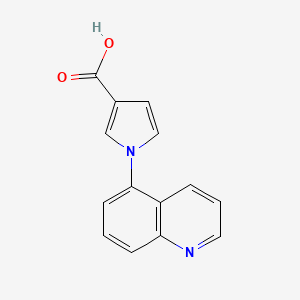
![4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol](/img/structure/B8709639.png)
